Pasireotid
Übersicht
Beschreibung
Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed as a diaspartate salt called Signifor and is primarily used in the treatment of Cushing’s disease and acromegaly . Pasireotide exhibits a high binding affinity for somatostatin receptors, particularly somatostatin receptor 5, making it a potent inhibitor of hormone secretion .
Wissenschaftliche Forschungsanwendungen
Pasireotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on hormone secretion and receptor binding.
Medicine: Primarily used in the treatment of Cushing’s disease and acromegaly
Industry: Utilized in the development of new therapeutic agents targeting somatostatin receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pasireotide is synthesized through a liquid-phase total synthesis method. The synthesis involves a three-component condensation strategy, where the Pro 1 -Phe 6 peptide bond is selected as the final cyclization position . Two key fragments are synthesized using N, O -bis(trimethylsilyl)acetamide and N-hydroxysuccinimide ester as coupling agents . This method is scalable and produces the target peptide with an overall yield of 15% .
Industrial Production Methods: Industrial production of pasireotide involves solid-phase chemistry using a Fmoc/tBu protecting scheme and resin as solid support . This method, however, faces challenges such as lack of scalability and low purity of the final products . An alternative method involves fragment coupling to achieve high purity (>99.0%) by high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Pasireotide undergoes various chemical reactions, including:
Oxidation: Pasireotide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different functional groups into the pasireotide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of pasireotide with modified functional groups, which can exhibit different pharmacological properties.
Wirkmechanismus
Pasireotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 5 . This binding inhibits the secretion of corticotropin from the pituitary adenoma, leading to decreased cortisol secretion from the adrenal glands . In patients with acromegaly, pasireotide binds to somatostatin receptor 2 and somatostatin receptor 5, resulting in decreased growth hormone and insulin-like growth factor 1 levels .
Vergleich Mit ähnlichen Verbindungen
Octreotide: A first-generation somatostatin analog with a higher affinity for somatostatin receptor 2.
Lanreotide: Another first-generation somatostatin analog with similar properties to octreotide.
Vapreotide: A somatostatin analog used in the treatment of gastrointestinal bleeding.
Pasireotide’s unique binding profile and higher affinity for somatostatin receptor 5 make it a valuable therapeutic agent in the treatment of endocrine disorders .
Eigenschaften
Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. | |
CAS-Nummer |
396091-73-9 |
Molekularformel |
C60H67F3N10O11 |
Molekulargewicht |
1161.2 g/mol |
IUPAC-Name |
[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H66N10O9.C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 |
InChI-Schlüssel |
REVVFYZEISKUMT-QKXVGOHISA-N |
SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |
Isomerische SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |
Aussehen |
Solid powder |
396091-73-9 | |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in water. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-) pasireotide SOM 230 SOM-230 SOM230 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pasireotide and how does it work?
A: Pasireotide (formerly known as SOM230) is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones, including growth hormone (GH) [, , , ]. Unlike first-generation somatostatin analogs (SSAs) like Octreotide and Lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), Pasireotide binds with high affinity to SSTR1, 2, 3, and 5 [, , , , , ]. This broader binding profile contributes to its distinct pharmacological properties.
Q2: How does Pasireotide's binding to different SSTR subtypes impact its activity?
A: The superior efficacy of Pasireotide compared to first-generation SSAs is attributed to its high affinity for SSTR5 [, ]. Research suggests that SSTR5 activation plays a crucial role in suppressing GH secretion [, , ]. In corticotroph cells, Pasireotide's action is mainly mediated through SSTR5, while its effect on SSTR2 is considered negligible []. This is in contrast to Octreotide, which primarily targets SSTR2 [, ].
Q3: What are the downstream effects of Pasireotide binding to SSTRs?
A: Pasireotide binding to SSTRs triggers a cascade of intracellular events, ultimately leading to the inhibition of hormone release [, ]. This includes:
- Inhibition of adenylate cyclase activity: Leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels [, ].
- Activation of phosphotyrosine phosphatases: Resulting in the dephosphorylation and inactivation of signaling molecules involved in hormone secretion [, ].
- Inhibition of intracellular calcium mobilization: Further suppressing hormone release [, ].
Q4: What is the molecular formula and weight of Pasireotide?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Pasireotide. To obtain this information, you would need to consult resources like the drug's monograph, chemical databases, or manufacturer information.
Q5: Is there any spectroscopic data available for Pasireotide?
A5: The provided research papers primarily focus on the clinical and pharmacological aspects of Pasireotide. Spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) spectra, are not provided in these papers.
Q6: What conditions is Pasireotide used to treat?
A6: Pasireotide is approved for the treatment of:
- Acromegaly: A hormonal disorder caused by excessive GH secretion [, , , , , ]. Pasireotide is indicated for patients who have inadequate response or intolerance to first-generation SSAs [, , , , ].
- Cushing's Disease: A condition characterized by prolonged exposure to high levels of the hormone cortisol [, , , , ]. Pasireotide is an option for patients who are not eligible for surgery or have persistent/recurrent disease after surgery [, , ].
Q7: How effective is Pasireotide in treating acromegaly?
A: Clinical trials have shown that Pasireotide effectively controls GH and IGF-1 levels in patients with acromegaly [, , , , ]. In a head-to-head trial, Pasireotide demonstrated superior efficacy compared to Octreotide LAR in achieving biochemical control (defined as GH <2.5 μg/L and normal IGF-1) [].
Q8: How does the efficacy of Pasireotide compare in patients with different baseline GH levels?
A: In a Phase 3b open-label study, Pasireotide achieved biochemical control (mGH <1 μg/L and IGF-1
Q9: How does Pasireotide compare to first-generation SSAs in controlling tumor size in acromegaly?
A: While both Pasireotide and first-generation SSAs can reduce tumor volume in acromegaly, Pasireotide has shown a greater tumor shrinkage effect in some studies [, , ]. This is likely due to its broader SSTR binding profile and the potential involvement of SSTR5 in mediating antiproliferative effects [, , ].
Q10: What are the common side effects of Pasireotide?
A10: The most common side effects of Pasireotide include:
- Hyperglycemia: Due to its inhibitory effects on insulin secretion [, , , , , ].
- Gastrointestinal disturbances: Such as nausea, diarrhea, abdominal pain, and flatulence [, , , , , ].
- Injection site reactions: This is more common with subcutaneous administration [, , ].
Q11: How is Pasireotide-induced hyperglycemia managed?
A11: Management of Pasireotide-induced hyperglycemia typically involves:
- Monitoring blood glucose levels: Close monitoring allows for timely intervention [, , , ].
- Lifestyle modifications: Dietary changes and exercise can help regulate blood glucose [, , ].
- Antidiabetic medications: Metformin alone or in combination with other oral antidiabetic agents or insulin may be required [, , , , ].
Q12: What factors might predict the development of Pasireotide-induced hyperglycemia?
A12: Research suggests that several factors might increase the risk of developing hyperglycemia with Pasireotide, including:
- Older age: Older patients might be more susceptible [, , , ].
- Pre-existing diabetes or prediabetes: Those with pre-existing glucose metabolism issues have a higher risk [, , , ].
- Higher baseline HbA1c and fasting plasma glucose: Elevated baseline levels might indicate increased susceptibility [, , , ].
Q13: Does the risk of Pasireotide-induced hyperglycemia worsen over time?
A: A real-world observational study (NCT02310269) found a lower incidence of hyperglycemia in patients who continued Pasireotide from a previous trial compared to those newly initiated on the drug []. This suggests that with appropriate management at the onset, Pasireotide-induced hyperglycemia might not necessarily worsen over time [].
Q14: Are there known mechanisms of resistance to Pasireotide?
A14: While Pasireotide offers a therapeutic advantage in some cases of resistance to first-generation SSAs, resistance mechanisms can still occur. Some factors associated with Pasireotide resistance include:
- Low or absent SSTR5 expression: As SSTR5 is a primary target of Pasireotide, its downregulation or absence can lead to resistance [, , ].
- Specific USP8 mutations: Mutations in the ubiquitin specific peptidase 8 (USP8) gene, commonly found in ACTH-secreting pituitary tumors, can influence Pasireotide responsiveness []. For instance, the S718del and C40-USP8 mutations have been associated with a lack of response to Pasireotide [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.